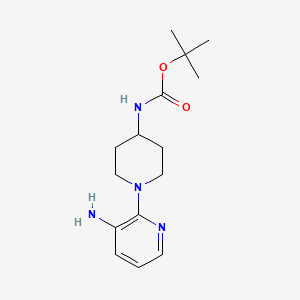

tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate

Vue d'ensemble

Description

Tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

A related compound has been suggested to induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential mechanism of antibacterial action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate is not clearly defined in the available literature. Factors such as temperature, pH, and light exposure could potentially influence the compound’s action. For instance, the compound is recommended to be stored at 4°C and protected from light , indicating that these factors may influence its stability.

Activité Biologique

tert-Butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate (CAS No. 1052705-54-0) is a synthetic compound that has drawn attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

The compound has the following chemical properties:

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.3767 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group and a 3-aminopyridine moiety.

| Property | Details |

|---|---|

| Molecular Formula | C15H24N4O2 |

| Molecular Weight | 292.3767 g/mol |

| Structural Features | Piperidine, tert-butyl, 3-aminopyridine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biochemical pathways. It is known to act as an inhibitor of several kinases, which play essential roles in cell signaling and regulation.

Kinase Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against kinases such as GSK-3β, IKK-β, and ROCK-1. For instance, modifications to the piperidine and pyridine components can enhance the potency of these inhibitors. The IC50 values for related compounds range from 8 nM to over 1300 nM depending on the structural variations introduced .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

Antibacterial Properties

In addition to neuroprotection, preliminary investigations have shown that this compound possesses antibacterial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Case Studies

- Neuroprotection in Alzheimer's Models

- Kinase Inhibition Profile

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that compounds similar to tert-butyl 1-(3-aminopyridin-2-yl)piperidin-4-ylcarbamate exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Anticancer Properties

Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential lead compound for developing new anticancer therapies.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed that its ability to modulate neuroinflammatory responses contributes to its protective effects on neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines and piperidine derivatives. Variants of this compound are being explored for enhanced activity and selectivity against specific biological targets.

Case Studies

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related compounds in rodent models. The results indicated that these compounds significantly reduced depressive-like behaviors, suggesting a potential therapeutic application for mood disorders.

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that this compound inhibited proliferation in breast and colon cancer cell lines. The compound triggered apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters examined the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The findings suggested that it could be a promising candidate for further development in treating neurodegenerative conditions.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

-

Reagents : HCl (4M in 1,4-dioxane) or trifluoroacetic acid (TFA).

-

Conditions : Room temperature (2–4 hours).

-

Yield : ~98% conversion to N-(2-(4-aminopiperidin-1-yl)pyridin-3-yl)-2,2,2-trifluoroacetamide dihydrochloride after Boc removal .

Experimental Example :

Treatment of tert-butyl (1-(3-aminopyridin-2-yl)piperidin-4-yl)carbamate (105 mg) with HCl (4M in dioxane) for 2 hours produced the deprotected amine in quantitative yield .

Acylation Reactions

The primary amine reacts with acylating agents to form amides or sulfonamides:

-

Reagents : Trifluoroacetic anhydride (TFAA), methanesulfonyl chloride.

-

Conditions : 0°C to room temperature, triethylamine (TEA) as a base.

-

Yield :

Key Reaction :

Reaction with TFAA in dichloromethane (DCM) at 0°C formed tert-butyl (1-(3-(2,2,2-trifluoroacetamido)pyridin-2-yl)piperidin-4-yl)carbamate, isolated in 89% yield after column chromatography .

Coupling Reactions

The deprotected amine participates in peptide-like coupling with carboxylic acids:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

-

Conditions : Room temperature, pyridine or DMF as solvent.

-

Yield :

Mechanistic Insight :

Activation of the carboxylic acid with EDCI forms an active ester intermediate, enabling nucleophilic attack by the piperidine amine .

Nucleophilic Substitution

The aminopyridine moiety undergoes substitution reactions under SNAr (nucleophilic aromatic substitution) conditions:

-

Reagents : 3-Bromo-5-(trifluoromethyl)pyridine, Pd catalysts.

-

Conditions : Suzuki-Miyaura coupling, 80°C, 12 hours.

Example Protocol :

Reaction with 3-bromo-5-(trifluoromethyl)pyridine under General Procedure B (Pd catalysis) yielded tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate .

Oxidation and Reduction

-

Oxidation : The pyridine ring resists oxidation, but the piperidine nitrogen can be oxidized to N-oxides using mCPBA (meta-chloroperbenzoic acid).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this is rarely applied due to functional group sensitivity.

Stability and Side Reactions

-

Acid Sensitivity : The Boc group is stable to bases but hydrolyzes rapidly in acidic media (e.g., TFA or HCl).

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage.

Propriétés

IUPAC Name |

tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-9-19(10-7-11)13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSKNOUXMUNRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159413 | |

| Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023655-15-3 | |

| Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023655-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(3-amino-2-pyridinyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.